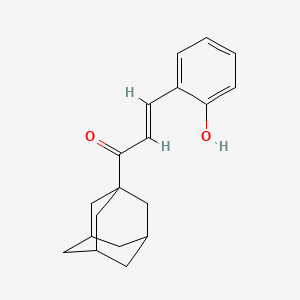![molecular formula C17H18N2O2 B5424623 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5424623.png)
4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that has been the focus of scientific research in recent years. It is a member of the benzamide family of compounds and has been found to have potential applications in a variety of fields, including medicine, agriculture, and industry. In
科学研究应用
4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide has been found to have potential applications in a variety of scientific research fields. In medicine, it has been studied for its potential as a cancer treatment. In agriculture, it has been studied for its potential as a herbicide. In industry, it has been studied for its potential as a polymer additive.
作用机制
The mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide is complex and not fully understood. It is believed to work by inhibiting the activity of certain enzymes in cells, which leads to the disruption of cellular processes and ultimately cell death. The exact mechanism of action may vary depending on the specific application of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application of the compound. In cancer treatment, it has been found to induce cell death in cancer cells while leaving healthy cells relatively unharmed. In herbicide applications, it has been found to inhibit the growth of certain plants while having little effect on others. In industry, it has been found to improve the properties of certain polymers.
实验室实验的优点和局限性
The advantages of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide in lab experiments include its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are many potential future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide. In cancer treatment, further studies are needed to determine the optimal dosage and administration method for the compound. In agriculture, further studies are needed to determine the effectiveness of the compound as a herbicide in different plant species. In industry, further studies are needed to explore the potential applications of the compound in polymer science and other fields.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in a variety of scientific research fields. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action is complex and not fully understood. Further research is needed to fully explore the potential of this compound in medicine, agriculture, and industry.
合成方法
The synthesis method for 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide involves a series of chemical reactions. The starting materials are 2-methyl-2-propen-1-ol, 6-methyl-2-pyridinecarboxylic acid, and 4-aminobenzoyl chloride. These are reacted together in the presence of a catalyst to form the final product. The synthesis method has been optimized to produce high yields of pure compound.
属性
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)11-21-15-9-7-14(8-10-15)17(20)19-16-6-4-5-13(3)18-16/h4-10H,1,11H2,2-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYZGWGVYUKHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(3,9-diazaspiro[5.5]undec-3-yl)-4-pyrimidinyl]amino}ethanol dihydrochloride](/img/structure/B5424553.png)
![1'-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5424559.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B5424561.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5424563.png)
![3,5-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]isoxazole-4-carboxamide](/img/structure/B5424582.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-1H-benzimidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5424587.png)
![(4aS*,8aR*)-6-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5424601.png)
![3-methyl-7-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5424602.png)
![4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5424614.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5424622.png)
![6-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5424631.png)
![methyl 3-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]benzoate](/img/structure/B5424636.png)

![3-(butylthio)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424656.png)